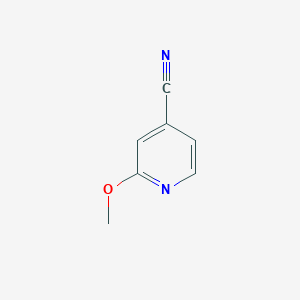
2-Methoxyisonicotinonitrile
Cat. No. B1588378
Key on ui cas rn:
72716-86-0
M. Wt: 134.14 g/mol
InChI Key: NZAZWLSRKMDRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07705155B2
Procedure details


A stirred suspension of 25.44 g of 2-methoxy-isonicotinonitrile as obtained in Example 1 (189.7 mmol) in 380 mL TBME was cooled to 0° C. and 114 mL ethyl magnesium chloride in THF (2.0 M, 228.0 mmol, 1.20 eq) were added within 45 min. Stirring was continued at 0° C. After 3 h 40 min, additional 5 mL ethyl magnesium chloride in THF (2.0 M, 10.0 mmol, 0.05 eq) were added at 0° C. The reaction was monitored by HPLC. After 4.5 h (<3% area 2-methoxy-isonicotinonitrile), the reaction was quenched at 0° C. by addition of 300 mL water. The resulting suspension was stirred for 16 h at room temperature and was then diluted with 200 mL toluene. The aqueous phase was extracted with 400 mL toluene and the combined organic phases were washed with 500 mL saturated aqueous NH4Cl and 500 mL brine, dried over 50 g Na2SO4 (30 min) and filtered. The filter cake was washed with 100 mL toluene. After evaporation of solvent in a rotary evaporator (40° C./10 mbar), the title compound (28.64 g, 91% by weight) was obtained as an orange solid.

[Compound]
Name
Example 1
Quantity
189.7 mmol
Type
reactant
Reaction Step Two







Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][N:10]=1)[C:6]#N.[CH2:11]([Mg]Cl)[CH3:12].C1C[O:18]CC1>CC(OC)(C)C.C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:6](=[O:18])[CH2:11][CH3:12])[CH:8]=[CH:9][N:10]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25.44 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C#N)C=CN1
|
Step Two
[Compound]
|
Name
|
Example 1
|
|
Quantity
|
189.7 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
114 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
228 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
10 mmol
|
|
Type
|
catalyst
|
|
Smiles
|
C1CCOC1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C#N)C=CN1
|
Step Six
|
Name
|
|
|
Quantity
|
380 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)(C)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was continued at 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched at 0° C. by addition of 300 mL water
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting suspension was stirred for 16 h at room temperature
|
|
Duration
|
16 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then diluted with 200 mL toluene
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with 400 mL toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases were washed with 500 mL saturated aqueous NH4Cl and 500 mL brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over 50 g Na2SO4 (30 min)
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with 100 mL toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in a rotary evaporator (40° C./10 mbar)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=NC=CC(=C1)C(CC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 28.64 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
